Differentiation by Hydrogen-Bond Donor/Acceptor Topology vs. Halogenated Analogs
Compound 904813-92-9 possesses two hydrogen-bond donors (acetamide NH, amide NH) and five hydrogen-bond acceptors, a topology distinct from its 4-fluorophenyl analog (0 donors, 4 acceptors) and 4-methoxyphenyl analog (0 donors, 4 acceptors) [1]. This difference directly impacts target recognition. In a closely related 1,2,3-triazole-4-carboxamide series optimized for PXR inhibition, converting a hydrogen-bond-accepting substituent to a hydrogen-bond-donating group on the N-phenyl ring shifted the functional profile from pure antagonism to dual inverse agonism/antagonism and improved cellular IC50 by over 10-fold [2].
| Evidence Dimension | Hydrogen-Bond Donor Count and Functional Pharmacology Impact |
|---|---|
| Target Compound Data | 2 H-bond donors (acetamide NH, carboxamide NH); 5 H-bond acceptors |
| Comparator Or Baseline | N-(4-fluorophenyl) analog (CAS 924819-97-6): 0 H-bond donors; 4 H-bond acceptors. N-(4-methoxyphenyl) analog (CAS 904814-17-1): 0 H-bond donors; 4 H-bond acceptors [1]. |
| Quantified Difference | In a scaffold-matched series, addition of an H-bond donor to the N-phenyl ring improved PXR cellular IC50 from >10 μM to <1 μM and altered functional selectivity [2]. |
| Conditions | PXR TR-FRET binding assay and PXR cellular reporter gene assay (HepG2 cells). Scaffold: 1H-1,2,3-triazole-4-carboxamides; Li et al., J. Med. Chem. 2022 [2]. |
Why This Matters
This level of pharmacological switching demonstrates that the acetamido-substituted compound 904813-92-9 is structurally poised to engage targets that fluorinated or methoxylated analogs cannot, making it a strategic choice for projects requiring hydrogen-bond-mediated target interactions.
- [1] PubChem. 1,5-Diphenyl-1H-1,2,3-triazole-4-carboxamide (CAS 860569-58-0). Computed Properties. Accessed 2026. View Source
- [2] Li, Y., Lin, W., Chai, S. C., Wu, J., Annu, K., & Chen, T. (2022). Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. Journal of Medicinal Chemistry, 65(24), 16829–16859. View Source
